molecular formula C10H8N4 B3199389 2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbonitrile CAS No. 1016841-67-0

2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbonitrile

Cat. No.: B3199389
CAS No.: 1016841-67-0
M. Wt: 184.2 g/mol
InChI Key: CZUAYUIAZRJRPC-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbonitrile is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbonitrile typically involves the cyclization of amido-nitriles. One common method is the reaction of 2-methylimidazole with 4-cyanopyridine under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Conversion to 2-(2-methyl-1H-imidazol-1-yl)pyridine-4-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile
  • 2-(2-methyl-1H-imidazol-1-yl)benzene-4-carbonitrile

Uniqueness

2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbonitrile is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical properties. This dual-ring structure enhances its ability to participate in diverse chemical reactions and interact with various biological targets .

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-8-12-4-5-14(8)10-6-9(7-11)2-3-13-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUAYUIAZRJRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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